

An In-Depth Toxicological and Safety Profile of n-Nonane Exposure

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Compound of Interest

Compound Name: Nonane

Cat. No.: B091170

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Executive Summary

n-**Nonane**, a straight-chain alkane with the chemical formula C_9H_{20} , is a colorless liquid with a gasoline-like odor. It is a component of gasoline and other petroleum products and sees use as a solvent and in the manufacturing of various products.^{[1][2]} This technical guide provides a comprehensive overview of the current toxicological data and safety profile of n-**nonane** exposure. The information is intended to support researchers, scientists, and drug development professionals in evaluating its potential risks. The toxicological profile of n-**nonane** is characterized by low to moderate acute toxicity, with the central nervous system being a primary target upon acute high-level exposure. While comprehensive long-term toxicity data is limited, existing studies suggest a relatively low order of chronic toxicity. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to provide a thorough understanding of the safety considerations associated with n-**nonane**.

Toxicological Data Summary

The toxicological effects of n-**nonane** have been evaluated through various routes of exposure, including oral, dermal, and inhalation. The following tables summarize the quantitative data from acute, subchronic, and other key toxicity studies.

Table 1: Acute Toxicity of n-Nonane

Exposure Route	Species	Test	Value	Reference
Oral	Rat	LD50	>5,000 mg/kg	[3]
Dermal	Rabbit	LD50	>2,000 mg/kg	[3]
Inhalation	Rat	LC50 (4h)	3,200 ppm	[3]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Table 2: Subchronic Toxicity of n-Nonane

Exposure Route	Species	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Oral (gavage)	Rat (female)	90 days	1000 mg/kg/day	5000 mg/kg/day	Increased absolute and relative lung weight.	[4]
Oral (gavage)	Mouse (male)	90 days	1000 mg/kg/day	5000 mg/kg/day	Increased absolute and relative liver weights.	[4]
Inhalation	Rat (male)	13 weeks	590 ppm	1600 ppm	Suppression of weight gain and signs of toxic stress.	[4]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 3: Other Toxicological Data

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritating	[2]
Eye Irritation	Rabbit	Irritating	[2]

Detailed Toxicological Profile

Acute Toxicity

n-**Nonane** exhibits low acute toxicity via the oral and dermal routes.[3] Inhalation of high concentrations can cause central nervous system (CNS) depression, with symptoms including dizziness, lightheadedness, and incoordination.[5] It is also irritating to the skin, eyes, and respiratory tract.[2][5]

Chronic Toxicity and Carcinogenicity

Comprehensive long-term toxicity and carcinogenicity studies for n-**nonane** are not readily available in the public domain. However, there are no studies indicating that n-**nonane** has the potential to be a human carcinogen.[1][5] The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not classified n-**nonane** as a carcinogen.[4]

Reproductive and Developmental Toxicity

Data from a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (following OECD Guideline 422) on a substance group including C9-C12 n-alkanes indicated a NOAEL for reproductive and developmental toxicity of 1000 mg/kg/day.[6] A one-generation reproductive toxicity study on a similar hydrocarbon mixture found a reproductive NOAEL of ≥ 1500 mg/kg/day for females and ≥ 3000 mg/kg/day for males, with a fetal NOAEL of 750 mg/kg/day based on decreased body weight.[6] These data suggest that n-**nonane** is not expected to be a reproductive toxicant at doses that do not cause parental toxicity.[6]

Genotoxicity

Specific genotoxicity data for n-**nonane** from standardized assays like the Ames test, in vivo micronucleus assay, or in vitro chromosomal aberration assay are not widely available in the reviewed literature. However, based on its chemical structure as a simple alkane, significant genotoxic activity is generally not anticipated.

Toxicokinetics

n-**Nonane** is absorbed following inhalation, oral, and dermal exposure. Due to its lipophilic nature, it is expected to distribute to fatty tissues. Metabolism of n-**nonane** in human liver microsomes has been shown to be mediated by cytochrome P450 enzymes.[7]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423: Acute Toxic Class Method)

- Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A group of three animals is dosed at the selected starting dose. The outcome (number of mortalities within a specified period) determines the next step:
 - If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
 - If one animal dies, another group of three is dosed at the same level.
 - If no animals die, the next higher fixed dose level is administered to a new group of three animals.

- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Subchronic Inhalation Toxicity (as per OECD Guideline 413: 90-day Inhalation Study)

- **Principle:** To characterize the toxicity of a substance following repeated inhalation exposure over a 90-day period.
- **Test Animals:** Typically, young adult rats are used, with an equal number of males and females per group.
- **Procedure:** At least three concentration levels and a control group are used. Animals are exposed for 6 hours per day, 5 days per week, for 13 weeks. The test atmosphere is generated and monitored to ensure a stable and uniform concentration.
- **Observations:** Daily observations for clinical signs of toxicity are performed. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are conducted at termination. A full histopathological examination of organs and tissues is performed.

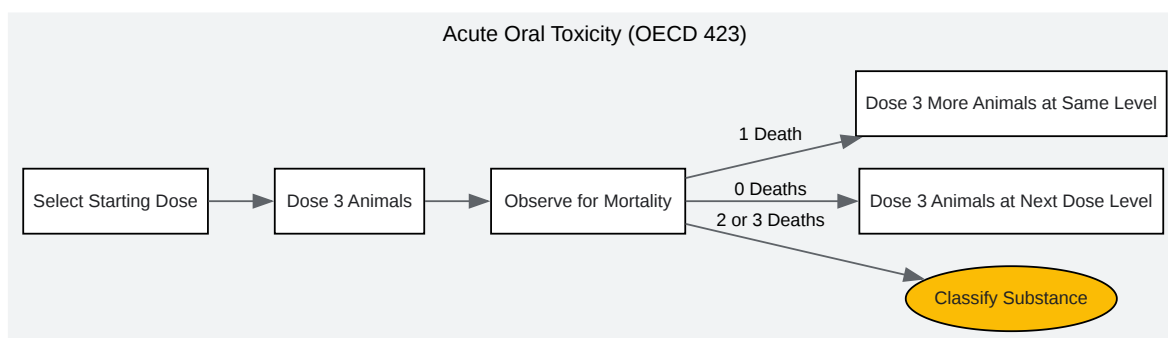
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 422)

- **Principle:** This screening study provides information on general systemic toxicity as well as potential effects on male and female reproductive performance and the development of offspring.
- **Test Animals:** Typically, rats are used, with multiple dose groups and a control group.
- **Procedure:** The test substance is administered daily by an appropriate route (e.g., oral gavage) to males for at least four weeks (including a two-week pre-mating period) and to females for two weeks prior to mating, during mating, gestation, and lactation.

- Observations: In addition to the observations in a standard repeated dose study, reproductive parameters such as mating performance, fertility, gestation length, and litter size are recorded. Offspring are examined for viability, growth, and any abnormalities. Histopathology of reproductive organs is a key endpoint.[6]

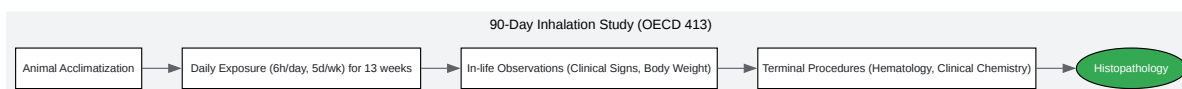
Visualizations

Experimental Workflows



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Workflow for Acute Oral Toxicity Testing.

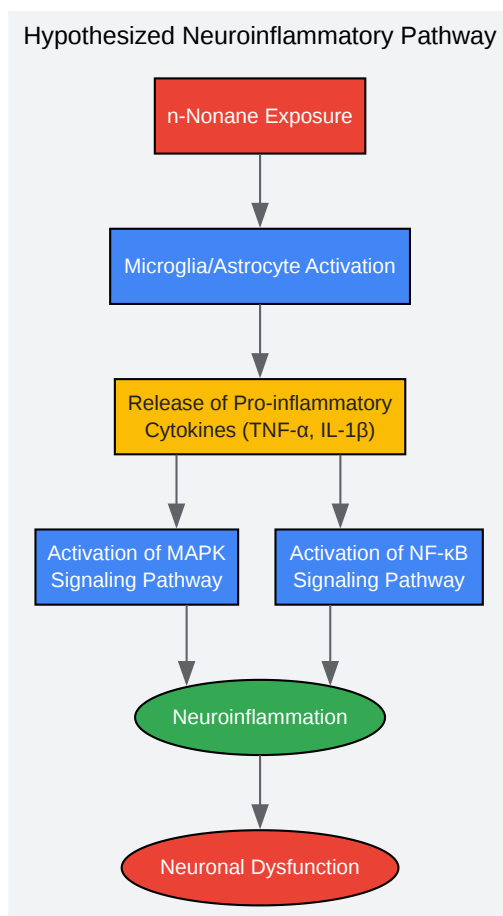


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Workflow for a 90-Day Inhalation Toxicity Study.

Signaling Pathways

While specific signaling pathways for n-**nonane** toxicity are not extensively detailed in the literature, its primary effect on the central nervous system at high concentrations suggests interference with neuronal signaling. For many volatile organic compounds, neuroinflammation is a potential mechanism of toxicity.



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*A hypothesized signaling pathway for n-**nonane**-induced neurotoxicity.*

Safety Profile and Risk Management

Occupational Exposure Limits

Several organizations have established occupational exposure limits for n-**nonane** to protect workers from its potential health effects.

Table 4: Occupational Exposure Limits for n-Nonane

Organization	Limit	Value
ACGIH	TLV-TWA (8-hr)	200 ppm
NIOSH	REL-TWA (10-hr)	200 ppm (1050 mg/m ³)
OSHA	PEL-TWA (8-hr)	Not established

ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; OSHA: Occupational Safety and Health Administration; PEL-TWA: Permissible Exposure Limit - Time-Weighted Average.[7]

Handling and Safety Precautions

Given its flammability and potential for irritation and CNS effects, appropriate safety measures should be implemented when handling n-**nonane**. These include:

- Ventilation: Use in a well-ventilated area to maintain airborne concentrations below occupational exposure limits.
- Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and, if ventilation is inadequate, respiratory protection.
- Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.

Conclusion

The available toxicological data for n-**nonane** indicate a low to moderate hazard profile. Acute toxicity is low, with the primary concerns being CNS depression at high concentrations and irritation. Subchronic studies have established NOAELs for oral and inhalation routes. While comprehensive data on chronic toxicity, carcinogenicity, and genotoxicity are limited, the existing information does not suggest a significant concern for these endpoints. Reproductive and developmental toxicity screening studies also indicate a low potential for adverse effects in the absence of maternal toxicity. Further research, particularly long-term studies and a full battery of genotoxicity tests, would provide a more complete understanding of the safety profile

of n-**nonane**. In the meantime, adherence to established occupational exposure limits and proper handling procedures are essential for minimizing potential risks associated with its use.

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